3,8-Bismethacryloyl ethidium bromide

Catalog No.
S1913457
CAS No.
206444-57-7
M.F
C29H28BrN3O2
M. Wt
530.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,8-Bismethacryloyl ethidium bromide

CAS Number

206444-57-7

Product Name

3,8-Bismethacryloyl ethidium bromide

IUPAC Name

N-[5-ethyl-3-(2-methylprop-2-enoylamino)-6-phenylphenanthridin-5-ium-8-yl]-2-methylprop-2-enamide;bromide

Molecular Formula

C29H28BrN3O2

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C29H27N3O2.BrH/c1-6-32-26-17-22(31-29(34)19(4)5)13-15-24(26)23-14-12-21(30-28(33)18(2)3)16-25(23)27(32)20-10-8-7-9-11-20;/h7-17H,2,4,6H2,1,3,5H3,(H,30,33);1H

InChI Key

IGXGJIVGBCOERN-UHFFFAOYSA-N

SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C(=C)C)NC(=O)C(=C)C.[Br-]

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C(=C)C)NC(=O)C(=C)C.[Br-]

3,8-Bismethacryloyl ethidium bromide (CAS 206444-57-7) is a functionalized derivative of the well-established nucleic acid intercalating agent, ethidium bromide (EtBr). This compound features two methacryloyl groups attached to the phenanthridinium core, enabling its covalent incorporation into polymer matrices via free-radical polymerization. This key structural modification allows for the creation of solid-state materials, such as hydrogels and membranes, with permanently immobilized DNA-binding and fluorescent reporting capabilities, distinguishing it from its non-polymerizable precursor, EtBr.

Direct substitution with standard ethidium bromide (EtBr) fails in applications requiring long-term stability and reusability. When EtBr is physically entrapped within a polymer matrix, such as an electrophoresis gel, it leaches into the surrounding buffer. This leaching leads to progressive signal loss, potential contamination of samples and equipment, and creates hazardous waste streams requiring specialized disposal. 3,8-Bismethacryloyl ethidium bromide overcomes these critical failures by forming stable, covalent bonds with the polymer backbone, effectively preventing dye migration and ensuring consistent, localized fluorescence for the lifetime of the material.

Eliminates Dye Leaching for Stable, Reusable Materials

Polyacrylamide gels synthesized with covalently incorporated 3,8-bismethacryloyl ethidium bromide demonstrated no observable leaching of the dye into the surrounding buffer solution. In contrast, gels containing physically entrapped, non-polymerizable ethidium bromide showed significant dye leakage under the same conditions.

Evidence DimensionDye Leaching from Polyacrylamide Gel Matrix
Target Compound DataNo leaching observed
Comparator Or BaselinePhysically entrapped Ethidium Bromide: Significant leaching observed
Quantified DifferenceQualitatively complete prevention of leaching
ConditionsCopolymerized (target) vs. physically entrapped (comparator) in a polyacrylamide gel matrix immersed in buffer solution.

Prevents signal degradation, cross-contamination, and the generation of hazardous liquid waste, making it essential for creating reusable sensors and staining gels.

Enables High Reusability with Stable Sensor Response Over 30+ Cycles

A DNA sensor fabricated by copolymerizing 3,8-bismethacryloyl ethidium bromide into a hydrogel matrix demonstrated a reversible and reproducible response for at least 30 measurement-regeneration cycles. The covalent immobilization ensures the sensing element remains active and stable through repeated binding and elution events, a capability not achievable with sensors based on physically adsorbed or entrapped ethidium bromide.

Evidence DimensionSensor Regeneration Cycles
Target Compound DataAt least 30 reproducible cycles
Comparator Or BaselinePhysically entrapped Ethidium Bromide: Signal degrades rapidly due to leaching, preventing reliable reuse.
Quantified Difference>30-fold improvement in reusability
ConditionsDNA sensor based on a polyacrylamide hydrogel with the copolymerized target compound, subjected to repeated DNA measurement and regeneration steps.

This level of reusability significantly lowers the cost per assay and improves consistency in high-throughput or continuous monitoring applications.

Precursor Suitability: Simplifies Synthesis and Avoids Hazardous Reagents

This compound is a ready-to-use monomer, providing a direct route to functionalized polymers. The alternative, synthesizing a polymerizable derivative in-house from ethidium bromide, typically requires reacting it with hazardous and moisture-sensitive reagents like methacryloyl chloride. Procuring this pre-functionalized monomer eliminates the need for a complex, multi-step synthesis, improving reproducibility and laboratory safety.

Evidence DimensionSynthesis Workflow
Target Compound DataDirect use as a monomer in polymerization reactions.
Comparator Or BaselineIn-house synthesis from Ethidium Bromide: Requires handling of hazardous reagents (e.g., methacryloyl chloride) and purification steps.
Quantified DifferenceReduces synthesis from a multi-step process to a single procurement step.
ConditionsStandard laboratory synthesis of functional polymers.

Reduces process development time, improves safety by avoiding hazardous reagents, and ensures batch-to-batch consistency for manufacturing functional materials.

Manufacturing of Reusable, Pre-Stained Nucleic Acid Electrophoresis Gels

The covalent immobilization of the dye makes this compound ideal for the production of pre-cast polyacrylamide or agarose gels with non-leaching, built-in DNA staining. This eliminates the need for post-staining and destaining steps, reduces buffer contamination, and allows for the potential reuse of gels, streamlining laboratory workflows.

Development of Regenerable, Solid-State DNA Biosensors

This monomer is a critical precursor for creating solid-state optical or electrochemical sensors for DNA detection. Its ability to form a stable, non-leaching sensing layer that withstands numerous regeneration cycles is paramount for developing robust and commercially viable diagnostic devices.

Fabrication of Fluorescently Labeled Hydrogels for Biomaterial Research

By incorporating this compound into hydrogel scaffolds for cell culture or tissue engineering, researchers can create materials with stable, long-term fluorescence. The non-leaching characteristic is crucial for minimizing cytotoxicity and ensuring that fluorescence measurements accurately reflect the material's properties over time without artifacts from migrating dye molecules.

Dates

Last modified: 04-14-2024

Explore Compound Types